molecular formula C13H20ClNO2S B613219 (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride CAS No. 402929-60-6

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride

Cat. No.: B613219
CAS No.: 402929-60-6
M. Wt: 253,37*36,46 g/mole
InChI Key: PELBNOHMQZOBAL-YDALLXLXSA-N
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Description

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is a chiral compound with a specific stereochemistry It is an organic molecule that contains a benzylamino group, a methylthio group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.

    Introduction of the Methylthio Group:

    Esterification: The final step involves the esterification of the intermediate to form the butanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylthio group may also play a role in its biological activity by participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate: The non-hydrochloride form of the compound.

    Benzylamine Derivatives: Compounds with similar benzylamino groups.

    Methylthio Compounds: Compounds containing the methylthio group.

Uniqueness

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is unique due to its specific stereochemistry and the combination of functional groups

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELBNOHMQZOBAL-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718498
Record name Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402929-60-6
Record name Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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